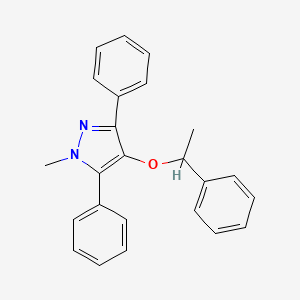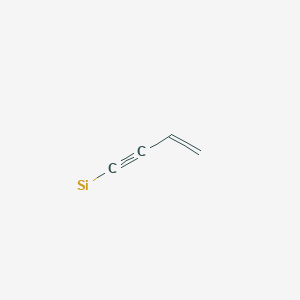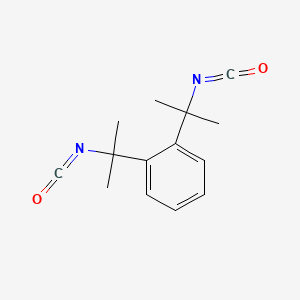
1,2-Bis(2-isocyanatopropan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2-isocyanatopropan-2-yl)benzene is an organic compound with the molecular formula C14H16N2O2This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a versatile chemical in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(2-isocyanatopropan-2-yl)benzene is typically synthesized through the reaction of diisopropenylbenzene with hydrogen chloride, followed by the addition of isocyanic acid. The reaction proceeds as follows :
C6H4(C(Me)=CH2)2+2HCl→C6H4(CMe2Cl)2
C6H4(CMe2Cl)2+2HNCO→C6H4(CMe2NCO)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
化学反应分析
Types of Reactions
1,2-Bis(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in coatings, adhesives, and foams.
Common Reagents and Conditions
Alcohols: React with isocyanate groups to form urethanes.
Amines: React with isocyanate groups to form ureas.
Catalysts: Often used to accelerate the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
科学研究应用
1,2-Bis(2-isocyanatopropan-2-yl)benzene has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the formulation of drug delivery systems and biomedical coatings.
Industry: Integral in the production of coatings, adhesives, sealants, and elastomers
作用机制
The mechanism of action of 1,2-Bis(2-isocyanatopropan-2-yl)benzene primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates .
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and elastomers.
Methylene diphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Uniqueness
1,2-Bis(2-isocyanatopropan-2-yl)benzene is unique due to its sterically hindered isocyanate groups, which provide slower reactivity. This property is advantageous in applications requiring controlled reaction rates, such as the production of polyurethane dispersions .
属性
CAS 编号 |
58067-42-8 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
1,2-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3 |
InChI 键 |
NNOZGCICXAYKLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


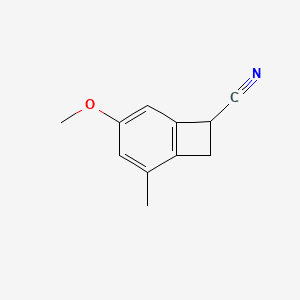
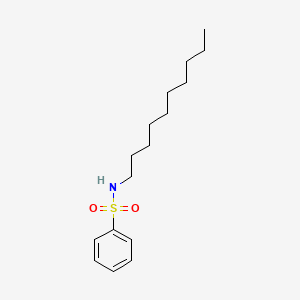
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
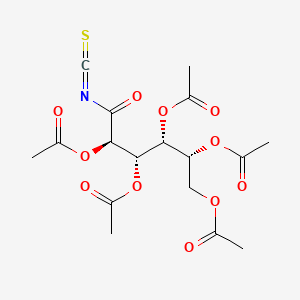
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)
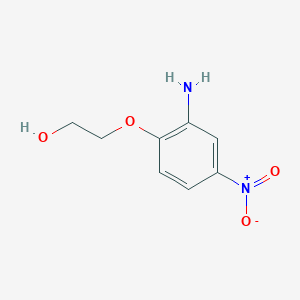
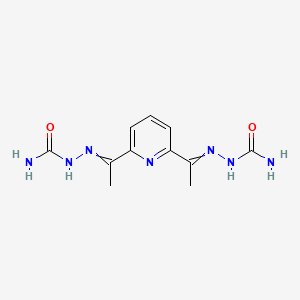
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
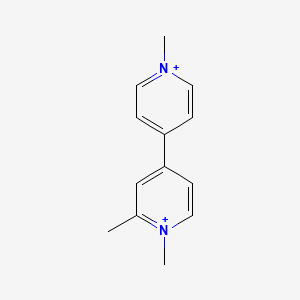
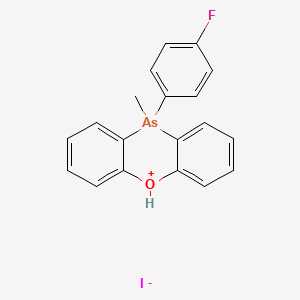
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
